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1-Acetamido-3-nitroguanidine

Cat. No.: B15474059
CAS No.: 42216-29-5
M. Wt: 161.12 g/mol
InChI Key: UYUTZEZTHPTFOY-UHFFFAOYSA-N
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Description

Overview of Guanidine (B92328) and Nitroguanidine (B56551) Derivatives in Contemporary Chemical Research

Guanidine, with its central carbon atom bonded to three nitrogen atoms, and its nitrated analogue, nitroguanidine, are fundamental scaffolds in the design of a wide array of functional molecules. In contemporary chemical research, these derivatives are investigated for a multitude of applications. Guanidine-containing compounds are explored for their potential as pharmaceuticals, agrochemicals, and catalysts. The high nitrogen content of these molecules also makes them attractive as energetic materials, forming the basis for explosives and propellants. dntb.gov.ua

Nitroguanidine itself is a well-known energetic material, valued for its relative insensitivity and its role in producing cooler-burning propellants with reduced muzzle flash. The derivatization of nitroguanidine allows for the fine-tuning of its properties, leading to the development of new energetic materials with enhanced performance characteristics, such as increased density, thermal stability, and detonation velocity. Research in this area is vibrant, with a continuous stream of new compounds being synthesized and characterized. dntb.gov.ua

Historical Development and Structural Classification within Acetamidonitroguanidine Chemistry

The history of nitroguanidine chemistry dates back to the late 19th century. Since then, a vast number of derivatives have been synthesized by introducing various functional groups onto the guanidine core. The introduction of an acetamido group ((CH₃CO)NH-) to the nitroguanidine framework gives rise to the class of acetamidonitroguanidines.

The specific compound of interest, 1-Acetamido-3-nitroguanidine, is a member of this class. Its development is an extension of the broader research into modifying the properties of nitroguanidine. The acylation of aminoguanidines, a key synthetic step in the formation of acetamidonitroguanidines, has been a known reaction for some time, indicating that the chemical principles underlying the synthesis of this compound are well-established within the field of organic chemistry.

Nomenclature and Unique Structural Features of this compound

The systematic IUPAC name for this compound is N-[(E)-[amino(nitramido)methylidene]amino]acetamide. vulcanchem.comnih.gov It is also referred to in some literature and databases as 1-acetamido-2-nitro-guanidine, highlighting a point of potential ambiguity in nomenclature that necessitates careful attention to the specific structure being discussed. nih.gov

Key Chemical Identifiers for this compound

Property Value
CAS Number 42216-29-5
Molecular Formula C₃H₇N₅O₃

The molecule features a planar guanidine core, which is a common characteristic of such compounds due to resonance stabilization. The presence of both a nitro group (-NO₂) and an acetamido group (-NHCOCH₃) on the guanidine backbone are its defining structural features. vulcanchem.com The nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the molecule, contributing to its energetic nature. The acetamido group, on the other hand, can modulate properties such as solubility, crystal density, and sensitivity. Computational models suggest the potential for intramolecular hydrogen bonding, which would contribute to the compound's stability and crystal structure. vulcanchem.com

Research Significance and Current Gaps in the Academic Literature on this compound

The research significance of this compound lies in its potential as a novel energetic material. The combination of the nitro and acetamido groups on a guanidine framework could theoretically result in a compound with a desirable balance of performance and sensitivity. Its synthesis from 1-amino-2-nitroguanidine (ANQ), an energetic material in its own right, further situates it within the ongoing development of advanced energetic compounds. nih.gov

Furthermore, there is a notable absence of comprehensive characterization data. Key physicochemical properties such as melting point, density, and thermal stability have not been extensively reported. Crucially for an energetic material, experimental data on its detonation properties (e.g., velocity of detonation, detonation pressure) and sensitivity to stimuli like impact and friction are also lacking in the public domain.

This scarcity of information highlights a clear area for future research. The following are key research gaps that need to be addressed:

Synthetic Optimization: The development of a well-defined, high-yield, and scalable synthesis for this compound.

Physicochemical Characterization: A thorough determination of its fundamental physical and chemical properties.

Energetic Performance Evaluation: Comprehensive testing of its explosive and propellant characteristics.

Computational Modeling: In-depth theoretical studies to complement experimental findings and predict properties.

The exploration of this compound is still in its nascent stages. While its structural features and synthetic lineage suggest potential as an energetic material, a concerted research effort is required to fully elucidate its properties and determine its viability for practical applications. The existing gaps in the literature present a clear opportunity for chemists and materials scientists to contribute to the advancement of energetic materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7N5O3 B15474059 1-Acetamido-3-nitroguanidine CAS No. 42216-29-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42216-29-5

Molecular Formula

C3H7N5O3

Molecular Weight

161.12 g/mol

IUPAC Name

N-[(E)-[amino(nitramido)methylidene]amino]acetamide

InChI

InChI=1S/C3H7N5O3/c1-2(9)5-6-3(4)7-8(10)11/h1H3,(H,5,9)(H3,4,6,7)

InChI Key

UYUTZEZTHPTFOY-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)N/N=C(\N)/N[N+](=O)[O-]

Canonical SMILES

CC(=O)NN=C(N)N[N+](=O)[O-]

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization

Single-Crystal X-ray Diffraction Studies

A definitive single-crystal X-ray structure for 1-Acetamido-3-nitroguanidine has not been reported in the surveyed literature. However, a detailed molecular and supramolecular architecture can be predicted based on its chemical composition and the known structures of similar molecules.

The molecule consists of a planar nitroguanidine (B56551) moiety linked to an acetamido group. The guanidine (B92328) core (C(NH)NH) and the nitro group (NO₂) are known to favor planarity. It is established that nitroguanidine exists in the nitroimine tautomeric form in the solid state. wikipedia.org The addition of the acetamido group (CH₃CONH–) introduces further complexity.

The crystal packing of this compound would be heavily influenced by a variety of intermolecular interactions, with hydrogen bonding being the most significant. The molecule contains multiple hydrogen bond donors (the N-H groups of the amide and guanidine functions) and acceptors (the oxygen atoms of the carbonyl group and the nitro group).

Potential Hydrogen Bonding Interactions:

Donor GroupAcceptor GroupType of Interaction
Amide N-HCarbonyl Oxygen (C=O)Intermolecular
Amide N-HNitro Oxygen (O-N-O)Intermolecular
Guanidine N-HCarbonyl Oxygen (C=O)Intermolecular
Guanidine N-HNitro Oxygen (O-N-O)Intermolecular
Guanidine N-HGuanidine NitrogenIntermolecular

These interactions would likely result in the formation of robust hydrogen-bonded synthons, such as dimers formed through N-H···O=C interactions, and extended chains or sheets. researchgate.net The interplay of these strong directional forces dictates the crystal packing, influencing properties like density and thermal stability.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the bonding environment within a molecule. Although a specific spectrum for this compound is not available, a detailed analysis of its expected vibrational frequencies can be made.

The infrared (IR) and Raman spectra of this compound would be rich with characteristic bands corresponding to its various functional groups. The precise frequencies are sensitive to the local chemical environment, including inductive effects and hydrogen bonding. researchgate.net

Predicted Vibrational Frequencies for this compound:

Functional GroupVibration TypeExpected Frequency Range (cm⁻¹)Intensity
N-H (Amide & Guanidine)Stretching3400-3100Medium-Strong
C-H (Methyl)Stretching3000-2850Medium
C=O (Amide I)Stretching1700-1650Strong
N-H (Amide II)Bending1640-1550Medium
C=N (Guanidine)Stretching1650-1580Strong
NO₂Asymmetric Stretching1570-1500Strong
C-H (Methyl)Bending1470-1370Medium
NO₂Symmetric Stretching1370-1300Strong
C-NStretching1350-1200Medium

Data compiled from established vibrational frequency ranges. libretexts.orglibretexts.org

The strong electron-withdrawing nature of the nitro group is expected to influence the electron density across the molecule, causing shifts in these characteristic frequencies compared to simpler amides or guanidines. For instance, the C=O stretching frequency may be slightly higher than in a simple aliphatic amide.

Vibrational spectroscopy can serve as a "conformational fingerprinting" technique by detecting the presence of different rotational isomers (conformers). irdg.org For this compound, rotation around the N-N bond and the C-N (amide) bond can lead to different stable conformations in the gas phase or in solution.

Each conformer would have a unique set of vibrational modes, particularly in the "fingerprint region" (below 1500 cm⁻¹), where complex bending and skeletal vibrations occur. libretexts.org In the solid state, the molecule is typically locked into a single, lowest-energy conformation, leading to sharper and more defined spectral bands. researchgate.net The presence of multiple peaks for a single vibrational mode in a solution spectrum could indicate a mixture of conformers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the electronic environment of magnetically active nuclei such as ¹H and ¹³C. While direct NMR data for this compound is scarce, chemical shifts can be predicted based on its structure and data from analogous compounds. researchgate.netrsc.org

The ¹H NMR spectrum would show distinct signals for the protons of the methyl group, the amide N-H, and the guanidine N-H groups. The ¹³C NMR spectrum would display resonances for the carbonyl carbon, the guanidine carbon, and the methyl carbon.

Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):

NucleusGroupPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹HAcetyl (-CH₃)~2.1SingletTypical range for an acetyl group. rsc.org
¹HAmide (-NH-)10.0 - 12.0Broad SingletExpected to be downfield due to deshielding and potential H-bonding.
¹HGuanidine (-NH₂)7.5 - 9.0Broad SingletChemical shift is sensitive to solvent and concentration. researchgate.net
¹³CCarbonyl (C=O)168 - 172SingletCharacteristic chemical shift for an amide carbonyl. rsc.org
¹³CGuanidine (C=N)159 - 162SingletSimilar to the precursor ANQ (~161.5 ppm). researchgate.net
¹³CAcetyl (-CH₃)20 - 25SingletTypical range for an acetyl methyl carbon. rsc.org

The broadness of the N-H signals is expected due to quadrupole broadening from the adjacent ¹⁴N nuclei and potential chemical exchange with the solvent. The exact positions of these peaks would be highly dependent on the solvent used, temperature, and concentration due to variations in hydrogen bonding. nih.gov

Multinuclear NMR (¹H, ¹³C, ¹⁵N) Investigations for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of this compound in solution. By analyzing the spectra of different nuclei (¹H, ¹³C, ¹⁵N), a detailed picture of the connectivity and chemical environment of each atom can be assembled.

¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms within the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the protons of the acetamido group and the NH protons of the guanidine core. The methyl (CH₃) protons of the acetyl group would typically appear as a sharp singlet, while the various N-H protons would present as broader signals, with their chemical shifts and appearance being highly dependent on the solvent, temperature, and concentration due to proton exchange and hydrogen bonding.

¹³C NMR: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Key signals for this compound include the carbonyl carbon of the acetamido group, the guanidinyl carbon, and the methyl carbon. The guanidinyl carbon signal is particularly informative, with its chemical shift indicating the electronic nature of the C=N bond. For the related compound nitroguanidine, the guanidinyl carbon appears at approximately 161.5 ppm. researchgate.net The carbonyl carbon of an acetamide (B32628) typically resonates at a higher chemical shift, around 169 ppm. researchgate.net

¹⁵N NMR: Due to its five nitrogen atoms in distinct chemical environments, ¹⁵N NMR is an exceptionally powerful tool for characterizing this compound. The spectrum would differentiate the nitrogen of the nitro group, the amide nitrogen, and the three distinct nitrogens of the guanidine backbone. In the precursor, 1-Amino-3-nitroguanidine, the nitro group nitrogen signal appears around -146.3 ppm, while the other three nitrogen atoms with directly bonded protons are found at significantly higher fields, between -276 and -328 ppm. researchgate.net Acetylation of the amino group to form the amide would induce a significant shift in the corresponding nitrogen signal, providing clear evidence of the reaction's success.

The following table summarizes the expected chemical shifts for this compound, based on data from precursor molecules and related functional groups.

AtomNucleusExpected Chemical Shift (ppm)Notes
Guanidinyl Carbon¹³C~161The central carbon of the guanidine group. Its precise shift is sensitive to tautomeric form and substitution. researchgate.netchemicalbook.com
Carbonyl Carbon¹³C~170The C=O carbon of the acetamido group. spectrabase.com
Methyl Carbon¹³C~23The CH₃ carbon of the acetamido group. spectrabase.com
Methyl Protons¹H~2.0A singlet peak corresponding to the three equivalent protons of the CH₃ group.
NH/NH₂ Protons¹HVariable (Broad)Chemical shifts are highly dependent on solvent and concentration; signals are often broad due to exchange.
Nitro Group N¹⁵N~-146The nitrogen of the -NO₂ group, expected to be similar to that in 1-Amino-3-nitroguanidine. researchgate.net
Amide N¹⁵NVariableThe nitrogen of the acetamido group. Its shift would differ significantly from the amino precursor.
Guanidinyl N¹⁵N~-270 to -330The various nitrogens of the guanidine core with attached protons, expected in a similar high-field region as the precursor. researchgate.net

Dynamic NMR for Tautomeric Equilibria and Conformational Dynamics

The structure of this compound is not static; it exists as a dynamic equilibrium of different tautomers and conformers. The nitroguanidine core is known to exhibit tautomerism, primarily between a nitrimine form and a nitramine form. nih.govnih.gov This phenomenon involves the migration of a proton and a shift in the location of the double bonds within the guanidinyl framework.

Furthermore, restricted rotation around the amide C-N bond of the acetamido group can lead to the existence of different rotational isomers (conformers). These dynamic processes are often on the timescale accessible by NMR, making dynamic NMR (DNMR) an ideal technique for their investigation.

Variable-Temperature (VT) NMR experiments are particularly insightful. beilstein-journals.org

At low temperatures , the rate of exchange between tautomers or conformers is slow on the NMR timescale. This allows for the observation of separate, distinct signals for each form present in a significant population.

As the temperature is increased , the rate of exchange accelerates. The distinct NMR signals will broaden, move closer together, and eventually coalesce into a single, time-averaged signal at a specific temperature known as the coalescence temperature.

By analyzing the changes in the NMR lineshape over a range of temperatures, it is possible to determine the thermodynamic parameters (such as the equilibrium constant, ΔH°, and ΔS°) and the kinetic parameters (such as the activation energy, ΔG‡) for these dynamic processes. beilstein-journals.org This provides a comprehensive understanding of the structural dynamics and stability of the different forms of this compound in solution.

Mass Spectrometry for Molecular Fragmentation Pathways and Isotopic Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns upon ionization.

For this compound (C₃H₇N₅O₃), the molecular weight is 161.12 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺•) would be expected at a mass-to-charge ratio (m/z) of 161.

The fragmentation of the molecular ion provides a structural fingerprint. The bonds in this compound are expected to cleave in predictable ways, leading to a series of fragment ions. Key predicted fragmentation pathways include:

Loss of an acetyl radical : Cleavage of the C-N bond between the carbonyl carbon and the amide nitrogen results in the loss of a •COCH₃ radical (43 Da), yielding a prominent fragment ion at m/z 118. This fragment corresponds to the cation of 1-amino-3-nitroguanidine.

Formation of the acetyl cation : Cleavage of the same C-N bond can also result in the formation of the acetyl cation, CH₃CO⁺, which would produce a characteristic peak at m/z 43. nist.gov

Loss of a nitro group : The C-N bond to the nitro group can cleave, leading to the loss of a •NO₂ radical (46 Da) and a fragment ion at m/z 115.

Fragmentation of the guanidine core : The core structure can undergo further fragmentation, similar to that observed for nitroguanidine itself, producing smaller charged fragments. nist.gov

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the molecular ion and its fragments, often to within a few parts per million. unimi.it This high accuracy allows for the unambiguous determination of the elemental composition of each ion, confirming the molecular formula of the parent compound and its fragments. Isotopic analysis, which examines the relative abundance of peaks corresponding to the presence of naturally occurring heavy isotopes (like ¹³C and ¹⁵N), further validates the proposed elemental composition.

The table below details the predicted major fragment ions for this compound in a mass spectrum.

m/zProposed Ion StructureCorresponding Neutral Loss
161[C₃H₇N₅O₃]⁺• (Molecular Ion)-
118[CH₆N₅O₂]⁺•COCH₃ (Acetyl radical)
115[C₃H₇N₄O]⁺••NO₂ (Nitro radical)
43[C₂H₃O]⁺ (Acetyl cation)•C H₄N₅O₂

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution. These methods provide a static, time-independent view of the molecule's electronic landscape.

Density Functional Theory (DFT) for Ground State Properties and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing computational cost with accuracy for medium to large-sized molecules. For 1-Acetamido-3-nitroguanidine, DFT methods, such as the widely used B3LYP functional with a Pople-style basis set like 6-311++G(d,p), would be employed to determine its ground-state properties.

The primary output of a DFT calculation is the optimized molecular geometry, which reveals bond lengths, bond angles, and dihedral angles corresponding to the lowest energy structure. From the optimized geometry, a host of electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov A molecular electrostatic potential (MEP) map can also be generated, which visualizes the charge distribution on the molecule's surface, indicating sites susceptible to electrophilic or nucleophilic attack. In this compound, the negative potential would be concentrated around the oxygen atoms of the nitro and carbonyl groups, while positive potential would be located near the N-H protons.

Studies on the parent molecule, nitroguanidine (B56551), have utilized DFT to investigate its degradation pathways, demonstrating the power of this method to model reaction mechanisms. nih.gov Similarly, DFT has been effectively used to study the isomers of other acetylated compounds like N′-acetyl formohydrazide, determining their relative stabilities and molecular properties. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for this compound (Note: These are representative values based on calculations for analogous compounds and serve for illustrative purposes.)

Property Predicted Value Significance
HOMO Energy ~ -8.5 eV Relates to the ability to donate electrons
LUMO Energy ~ -2.0 eV Relates to the ability to accept electrons
HOMO-LUMO Gap ~ 6.5 eV Indicator of chemical reactivity and stability

Ab Initio Methods for High-Level Energetic and Electronic Characterization

While DFT is a powerful tool, high-level ab initio methods are often required for exceptionally accurate energetic predictions, which are critical for energetic materials. These methods, based on solving the Schrödinger equation with fewer approximations than DFT, include approaches like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory.

For molecules of this class, high-accuracy composite methods such as the Complete Basis Set (CBS) or Gaussian-n (G-n) theories are particularly valuable. For instance, the heats of formation for 1-amino-3-nitroguanidine (ANQ) and its salts were precisely calculated using the CBS-4M method. researchgate.net Applying a similar high-level ab initio approach to this compound would yield a reliable in-silico value for its heat of formation, a key parameter for calculating its detonation performance and explosive power.

Theoretical Analysis of Conformational Preferences and Tautomerism

The structure of this compound is not rigid; it can exist in several different spatial arrangements (conformers) and constitutional isomers that are in rapid equilibrium (tautomers).

Tautomerism: The nitroguanidine core can exhibit tautomerism between a nitrimine form (-N=C(NH2)-NH-NO2) and a nitramine form (-NH-C(=NH)-N-NO2). Extensive studies on nitroguanidine and its derivatives suggest a strong preference for the nitrimine tautomer. at.ua

Conformational Analysis: The molecule possesses several single bonds around which rotation can occur, leading to a complex conformational landscape. The key rotatable bonds include the N-C bond of the acetyl group and the C-N bonds within the guanidine (B92328) skeleton. Research on acylguanidines has shown that multiple conformers can exist, with their relative stability dictated by steric hindrance and intramolecular hydrogen bonding. rsc.org For this compound, theoretical calculations would be essential to locate all stable conformers and rank them by energy. The orientation of the acetyl group relative to the nitroguanidine plane would be a defining conformational feature, influencing crystal packing and intermolecular interactions.

Molecular Dynamics Simulations for Condensed Phase Behavior and Intermolecular Interactions

While quantum chemical calculations describe a single, isolated molecule, Molecular Dynamics (MD) simulations model the behavior of a large ensemble of molecules in the condensed phase (solid or liquid) over time. This approach is crucial for understanding properties that depend on intermolecular interactions.

For this compound, an MD simulation would typically involve constructing a simulation cell containing hundreds of molecules, either arranged in a crystal lattice or randomly distributed in a solvent. A "force field"—a set of parameters that defines the potential energy of the system—is used to calculate the forces between atoms, and Newton's equations of motion are solved to simulate their movement.

MD simulations can predict key properties such as:

Crystal Packing: Understanding how molecules arrange themselves in a solid state.

Hydrogen Bonding Networks: The primary intermolecular force in this molecule would be hydrogen bonds between the N-H groups (as donors) and the carbonyl and nitro oxygen atoms (as acceptors). MD simulations can quantify the strength and dynamics of these networks.

Mechanical Properties: As demonstrated in studies of nitroguanidine-based propellants, MD can be used to calculate mechanical properties like bulk modulus and elasticity, which relate to the material's sensitivity to shock or impact. researchgate.net

Predictive Modeling of Spectroscopic Data

Computational methods can predict various types of spectra, which is an invaluable tool for interpreting experimental data and confirming the identity of a synthesized compound.

For this compound, DFT calculations can be used to compute its vibrational frequencies and NMR chemical shifts.

Vibrational Spectroscopy (IR and Raman): The calculation of harmonic vibrational frequencies allows for the prediction of the infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as N-H stretching, C=O stretching, or NO2 asymmetric stretching. This allows for the assignment of every peak in an experimental spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H, ¹³C, ¹⁵N) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical shifts, when compared to experimental data, help to confirm the molecular structure and can be particularly useful for distinguishing between different conformers or tautomers. researchgate.net

Table 2: Illustrative Predicted Spectroscopic Data for this compound (Note: These are representative values based on calculations for analogous compounds and serve for illustrative purposes.)

Data Type Predicted Signal Assignment
Vibrational Frequencies (IR) ~3400-3200 cm⁻¹ N-H stretching vibrations
~1700 cm⁻¹ C=O stretching of the acetyl group
~1580 cm⁻¹ NO₂ asymmetric stretching
~1350 cm⁻¹ NO₂ symmetric stretching
NMR Chemical Shifts (¹H) ~10-12 ppm Amide N-H proton
~8-9 ppm Guanidine N-H protons
~2.1 ppm Methyl (CH₃) protons
NMR Chemical Shifts (¹³C) ~170 ppm Carbonyl carbon

Theoretical Investigations of Reaction Intermediates and Transition States

Understanding the chemical reactivity of this compound, including its synthesis and decomposition, requires mapping out the potential energy surfaces of its reactions. Computational chemistry is essential for identifying the short-lived, high-energy species that govern reaction pathways: reaction intermediates and transition states.

By modeling a potential reaction, such as the thermal decomposition of this compound, researchers can identify the lowest-energy pathways. This involves locating the transition state structure for each elementary step (e.g., the initial N-NO2 or C-N bond cleavage) and calculating the activation energy (the energy barrier that must be overcome). A study on the photodegradation of nitroguanidine, for example, successfully used DFT to predict reaction intermediates that were later observed experimentally. nih.gov For this compound, such calculations would be critical for assessing its thermal stability, a key factor for its safe handling and application as an energetic material.

Chemical Reactivity and Transformation Mechanisms

Acylation and Deacylation Mechanisms

The formation of 1-Acetamido-3-nitroguanidine is itself an acylation reaction. The parent compound, 1-Amino-2-nitroguanidine (ANQ), can be acylated by acetic anhydride (B1165640) in an acetic acid medium at temperatures between 85 and 90 °C, achieving a high yield of 97.5% for 1-acetamido-2-nitroguanidine nih.gov. This reaction can also proceed at room temperature using acetic acid nih.gov.

The mechanism involves the nucleophilic attack of the terminal amino group of the hydrazine (B178648) moiety in ANQ on the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride). This is a classic nucleophilic acyl substitution.

Deacylation, the reverse process, would involve the hydrolysis of the amide bond. This typically occurs under acidic or basic conditions, regenerating the 1-Amino-2-nitroguanidine precursor. The stability of the amide bond suggests that relatively strong conditions would be required for this transformation.

Protonation and Salification Reactions, forming Ionic Derivatives

The parent compound, ANQ, has been used to synthesize a variety of salts by reacting it with strong mineral acids or acidic heterocycles. researchgate.netznaturforsch.com Examples include:

Nitrate (B79036) and Perchlorate Salts: Formed by protonating ANQ with 40% nitric acid and 60% perchloric acid, respectively researchgate.net. The nitrate salt, in particular, is noted for its high efficiency in detonation due to its excellent oxygen balance youtube.com.

Dinitramide Salt: Synthesized through a metathesis reaction between 1-amino-3-nitroguanidinium chloride and silver dinitramide researchgate.net.

Dinitroguanidinate Salt: Created by the protonation of ANQ with 1,3-dinitroguanidine researchgate.net.

Organic Salts: ANQ can react with various acidic organic compounds, such as 3,5-dinitrosalicylic acid and tetrazoles, to form corresponding energetic salts nih.gov.

The introduction of the acetyl group in this compound would influence the pKa of the molecule, but the fundamental ability to form salts remains.

Table 1: Examples of Energetic Salts Derived from the 1-Amino-3-nitroguanidine (ANQ) Cation This table is based on the reactivity of the parent compound, 1-Amino-3-nitroguanidine, which is the precursor to this compound.

AnionAcid/Reagent UsedReference
Nitrate (NO₃⁻)Nitric Acid researchgate.net
Perchlorate (ClO₄⁻)Perchloric Acid researchgate.net
Dinitramide (N(NO₂)₂⁻)Silver Dinitramide researchgate.net
Dinitroguanidinate1,3-Dinitroguanidine researchgate.net
5-Nitriminotetrazolate5-Nitrimino-1,4H-tetrazole researchgate.net
3,5-Dinitrosalicylate3,5-Dinitrosalicylic Acid nih.gov

Reduction and Oxidation Pathways

The nitro group within this compound is susceptible to reduction. Research indicates that 1-acetamido-2-nitroguanidine is more readily hydrogenated than its parent compound, ANQ nih.gov. The reduction, for instance in the presence of zinc acetate, yields 1-acetamido-2-aminoguanidine nih.gov. This reduction transforms the nitroguanidine (B56551) moiety into an aminoguanidine (B1677879) moiety, creating a precursor for further reactions, such as cyclizations nih.gov. The reduction of the parent ANQ with hydrogen can produce diaminoguanidine (B1197381) nih.gov.

Oxidation pathways are primarily relevant in the context of the compound's decomposition. The molecule contains both fuel (carbon, hydrogen) and oxidizer (nitro group) components. During thermal decomposition or detonation, the nitro group serves as an internal source of oxygen, leading to the oxidation of the carbon-hydrogen backbone into gaseous products like carbon dioxide and water youtube.com.

Cyclization Reactions Leading to Nitrogen-Rich Heterocyclic Systems

The structure of this compound and its derivatives serves as a valuable scaffold for synthesizing nitrogen-rich heterocyclic compounds. The reduced form, 1-acetamido-2-aminoguanidine, is a key intermediate for cyclization, with the potential to form rings via its various nitrogen atoms nih.gov.

The parent compound, ANQ, demonstrates this reactivity clearly. For example, ANQ can undergo condensation and subsequent cyclization with triethyl orthoformate to yield 3-nitramino-1,2,4-triazole nih.gov. Various other cyclization reactions are employed to create diverse heterocyclic systems from similar starting materials researchgate.netmdpi.comresearchgate.netnih.gov. The reaction of ANQ with dinitroguanidine can lead to the formation of a dinitroguanidinium salt, and reactions with tetrazoles can form new tetrazole-based energetic compounds nih.gov. These reactions highlight the versatility of the guanidine (B92328) framework in constructing complex heterocyclic structures, a potential that extends to its acetylated derivative.

Condensation Reactions with Carbonyl Compounds and Other Electrophiles

The parent molecule, ANQ, readily undergoes condensation reactions with aldehydes and ketones, typically catalyzed by an acid or a base, to form hydrazones or Schiff bases nih.gov. This reactivity is centered on the nucleophilicity of the primary amino group of the hydrazine moiety nih.gov.

For instance, ANQ has been reacted with various aldehydes to create new energetic derivatives. Specific examples include reactions with:

4-formyl-3-methyl-1,2,5-oxadiazole 2-oxide researchgate.net.

2,4,6-trinitrobenzaldehyde researchgate.net.

Since the primary amino group in this compound is capped by an acetyl group, its ability to participate in such condensation reactions is significantly diminished. The amide nitrogen is far less nucleophilic. Therefore, condensation would likely require prior deacylation to regenerate the reactive amino group or proceed at a different, less reactive site under more forcing conditions.

Coordination Chemistry with Transition Metal Ions

The parent ligand, 3-Amino-1-nitroguanidine (ANQ), is an effective ligand for forming energetic coordination complexes with a range of transition metal ions, including Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, and Ag⁺. at.uanih.gov In these complexes, ANQ typically acts as a bidentate ligand, coordinating to the metal center through the terminal hydrazine nitrogen atom (N4) and one of the other nitrogen atoms (N1) at.ua. These metal complexes are investigated for their potential as primary explosives at.uanih.gov.

Table 2: Examples of Transition Metal Complexes with 3-Amino-1-nitroguanidine (ANQ) This table is based on the reactivity of the parent compound, 1-Amino-3-nitroguanidine, which is the precursor to this compound.

Metal Ion (M)Anion (X)General FormulaReference
Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺NO₃⁻, ClO₄⁻, Cl⁻[M(ANQ)₂(X)₂(H₂O)y] at.ua
Ag⁺NO₃⁻, ClO₄⁻, Cl⁻[M(ANQ)₂(X)(H₂O)y] at.ua
Co²⁺, Ni²⁺, Ag⁺Dinitramide[M(ANQ)₂(dinitramide)₂] at.ua

The acylation of the amino group to form this compound would alter this coordination behavior. The amide nitrogen is a significantly weaker Lewis base than the original amino nitrogen. While coordination through the other nitrogen atoms of the guanidine core is still possible, the chelation mode would be different. Alternatively, the carbonyl oxygen of the acetyl group could participate in coordination, leading to different complex geometries and properties.

Investigation of Thermal Decomposition Mechanisms under Controlled Conditions

The thermal stability and decomposition pathway are critical properties for energetic materials. The parent compound, ANQ, exhibits two distinct exothermic decomposition processes with peak temperatures around 192-196 °C nih.gov. Energetic derivatives of ANQ, such as those formed by condensation with furoxan and trinitrophenyl moieties, show good thermal stability with decomposition onset temperatures above 180 °C researchgate.net.

The thermal decomposition of the related compound nitroguanidine has been studied, and it is known to decompose upon melting, releasing gases such as ammonia (B1221849) and water vapor nih.gov. The primary exothermic reaction involves the formation of nitrous oxide and ammonia dtic.mil.

For this compound, the decomposition mechanism under controlled conditions would likely initiate with either the cleavage of the N-N bond in the hydrazine linkage or the loss of the nitro group. The presence of the acetyl group adds another potential decomposition pathway: the initial loss of the acetyl group or ketene, followed by the subsequent decomposition of the remaining nitroguanidine structure. The final gaseous products would be a mixture including N₂, H₂O, CO₂, and CO, with the specific ratios depending on the decomposition conditions.

Design and Synthesis of Novel Analogues and Derivatives

Rational Design Principles for Modifying the 1-Acetamido-3-nitroguanidine Scaffold

The rational design of novel analogues of this compound is predicated on a comprehensive understanding of its core structure and the interplay of its functional groups. The primary aim is to modulate its chemical and physical properties, such as reactivity, stability, and solubility, by introducing targeted structural modifications. Key principles in this design process include:

Modulation of the Guanidine (B92328) Core: The guanidine unit is a highly basic and polar functional group. Its properties can be fine-tuned by substitution on the remaining free amino group. Introducing alkyl or aryl substituents can increase lipophilicity and modulate the pKa of the guanidine moiety.

Alteration of the Nitro Group: The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the entire molecule. While direct modification of the nitro group is less common, its replacement with other electron-withdrawing groups, such as a cyano or a trifluoromethyl group, represents a potential avenue for creating analogues with distinct chemical characteristics.

Conformational Constraints: Introducing cyclic structures or sterically demanding groups can restrict the conformational flexibility of the molecule. This can be achieved by incorporating the guanidine nitrogen atoms into a heterocyclic ring or by introducing bulky substituents on the acetamido side chain. Such modifications can lock the molecule into a specific conformation, which may enhance its stability or alter its reactivity profile.

Synthetic Routes to N-Substituted and Ring-Modified Derivatives

The synthesis of derivatives of this compound primarily starts from its precursor, 1-amino-3-nitroguanidine (ANQ). ANQ itself is synthesized via the hydrazinolysis of nitroguanidine (B56551). researchgate.netresearchgate.net From ANQ, a variety of synthetic transformations can be employed to generate a diverse library of analogues.

N-Substituted Derivatives:

The most straightforward approach to synthesize N-substituted derivatives is through the acylation or alkylation of ANQ.

Acylation: The reaction of ANQ with various acylating agents such as acid chlorides or anhydrides in the presence of a suitable base yields the corresponding N-acyl derivatives. For instance, the parent compound, this compound, can be synthesized by reacting ANQ with acetic anhydride (B1165640).

Alkylation: Introduction of alkyl groups on the terminal amino group of ANQ can be achieved using alkyl halides. The reaction conditions need to be carefully controlled to avoid over-alkylation and to ensure selectivity for the desired nitrogen atom.

Ring-Modified Derivatives:

The creation of ring-modified derivatives involves the incorporation of the guanidine functionality into a heterocyclic system. This can be achieved through condensation reactions of ANQ with bifunctional electrophiles. For example, reaction with α,β-unsaturated ketones or esters could potentially lead to the formation of pyrimidine (B1678525) or other heterocyclic structures.

A general synthetic scheme is presented below:

Starting MaterialReagentProduct Class
1-Amino-3-nitroguanidine (ANQ)Acyl Chloride (R-COCl)N-Acyl-1-amino-3-nitroguanidines
1-Amino-3-nitroguanidine (ANQ)Alkyl Halide (R-X)N-Alkyl-1-amino-3-nitroguanidines
1-Amino-3-nitroguanidine (ANQ)Dicarbonyl CompoundHeterocyclic derivatives

Structure-Activity Relationship (SAR) Studies for Chemical Reactivity and Stability

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of this compound and its derivatives influence their chemical reactivity and stability. drugdesign.org While specific SAR data for this exact compound family is limited, general principles can be inferred from related classes of compounds. mdpi.com

Influence of the Acyl Group: The nature of the acyl group in N-acyl derivatives is expected to have a significant impact on the molecule's properties. Electron-donating groups on the acyl moiety may increase the electron density on the adjacent nitrogen, potentially affecting the basicity of the guanidine core. Conversely, electron-withdrawing groups could decrease basicity and influence the stability of the N-N bond.

Effect of N-Alkylation: The introduction of alkyl groups on the terminal nitrogen can enhance the lipophilicity of the molecule. The size and branching of the alkyl chain can also introduce steric hindrance, which may protect the molecule from certain chemical reactions, thereby increasing its stability.

A hypothetical SAR table is presented below to illustrate these concepts:

DerivativeModificationExpected Impact on StabilityExpected Impact on Reactivity
1-Propionamido-3-nitroguanidineLonger alkyl chain on acyl groupSimilar to parentMinor change in nucleophilicity
1-Benzamido-3-nitroguanidineAromatic acyl groupIncreased thermal stabilityAltered electronic properties
N-methyl-1-acetamido-3-nitroguanidineAlkylation of terminal nitrogenIncreased stability due to stericsDecreased nucleophilicity

Stereochemical Considerations in Derivative Synthesis

Stereochemistry can play a significant role in the properties of this compound derivatives, particularly when chiral centers are introduced.

Chiral Acyl Groups: The use of chiral acylating agents in the synthesis of N-acyl derivatives will result in the formation of diastereomers if another chiral center is present in the molecule. These diastereomers may exhibit different physical properties, such as solubility and melting point, as well as different chemical reactivities.

Chiral Alkyl Groups: Similarly, the introduction of a chiral alkyl group via alkylation can lead to the formation of enantiomers or diastereomers. The separation of these stereoisomers may be necessary to evaluate their individual properties.

Atropisomerism: In derivatives containing bulky substituents, particularly aryl groups, restricted rotation around single bonds can lead to the existence of atropisomers. These are stereoisomers that can be isolated at room temperature due to a high energy barrier to rotation. The presence of atropisomers would add another layer of complexity to the stereochemical landscape of these derivatives.

Exploration of Isomeric Forms and Their Interconversion

The isomeric landscape of this compound and its derivatives is primarily dominated by tautomerism.

Tautomerism: Substituted guanidines are known to exist as a mixture of tautomers in solution. mdpi.com For this compound, several tautomeric forms are possible, involving the migration of a proton between the nitrogen atoms of the guanidine core. The predominant tautomer is generally the nitroimine form, where the nitro group is attached to an imine nitrogen. wikipedia.org The position of the double bond within the guanidine moiety can also shift. The equilibrium between these tautomers can be influenced by factors such as the solvent, temperature, and the nature of the substituents.

Geometric Isomerism: The presence of the C=N double bond in the guanidine core can give rise to geometric isomers (E/Z isomers). The interconversion between these isomers is typically rapid at room temperature but may be restricted in conformationally constrained derivatives. The specific geometry can influence the molecule's ability to form intramolecular hydrogen bonds and can affect its crystal packing.

The study of these isomeric forms is essential for a complete understanding of the chemical behavior of this compound and its derivatives. Spectroscopic techniques such as NMR are invaluable for characterizing the different isomers and studying their interconversion dynamics.

Advanced Research Applications

Role as a Precursor and Synthetic Intermediate in Complex Organic Synthesis

1-Acetamido-3-nitroguanidine, a derivative of 1-amino-3-nitroguanidine (ANQ), serves as a valuable precursor and synthetic intermediate in the field of organic synthesis. Its chemical structure allows for a variety of transformations, making it a versatile building block for more complex molecules, particularly heterocyclic compounds.

The synthesis of this compound is itself an example of its role as a synthetic target. It is typically prepared through the acylation of 1-amino-3-nitroguanidine. A high-yield synthesis, achieving 97.5%, has been reported by reacting 1-amino-3-nitroguanidine with an acetic anhydride-acetic acid mixture at temperatures between 85 and 90 °C. nih.gov At room temperature, the reaction can also proceed with acetic acid alone. nih.gov

Once formed, this compound can be used as an intermediate for further reactions. A significant application is its use in hydrogenation reactions. It has been noted that this compound is more readily hydrogenated than its parent compound, ANQ. nih.gov This reaction, often carried out in the presence of zinc acetate, yields 1-acetamido-2-aminoguanidine. nih.gov This product is a key intermediate for synthesizing various nitrogen-rich heterocyclic systems, as its structure presents multiple sites for cyclization reactions. nih.gov

The parent compound, ANQ, is also a versatile precursor. It can undergo condensation reactions with aldehydes, such as 4-formyl-3-methyl-1,2,5-oxadiazole 2-oxide and 2,4,6-trinitrobenzaldehyde, to create new energetic derivatives. tandfonline.comresearchgate.net These reactions demonstrate the utility of the guanidine (B92328) frame in constructing larger, functionalized molecules. tandfonline.comresearchgate.nettandfonline.com

Theoretical and Design Considerations in High-Nitrogen Compounds and Energetic Materials Research

The design of new high-energy-density materials (HEDMs) is a primary focus of advanced materials research, with a significant emphasis on high-nitrogen compounds that offer powerful performance while being more environmentally benign. The guanidine backbone is a critical moiety in the design and synthesis of these novel materials. tandfonline.comresearchgate.net this compound and its parent compound, 1-amino-3-nitroguanidine (ANQ), are central to these research efforts.

A key design strategy involves modifying the ANQ framework to enhance its energetic properties. The introduction of an amino group to nitroguanidine (B56551) to form ANQ is advantageous because it allows the molecule to be protonated, forming an energetic cation. znaturforsch.com This basicity enables the synthesis of a wide array of ionic energetic materials by reacting ANQ with strong mineral acids or acidic heterocycles. znaturforsch.comresearchgate.net Researchers have successfully synthesized nitrate (B79036), perchlorate, dinitramide, and nitriminotetrazolate salts of ANQ. znaturforsch.comresearchgate.net These salts often exhibit promising energetic characteristics, including high densities, positive heats of formation, and impressive detonation performance, sometimes comparable to or exceeding that of traditional explosives like TNT and RDX. researchgate.netnih.gov

Theoretical calculations are indispensable for guiding the design of these materials. For instance, the heats of formation for ANQ and its salts have been calculated using methods like the atomization method based on CBS-4M enthalpies. znaturforsch.comresearchgate.net These theoretical values, combined with experimentally determined densities from X-ray diffraction, are used in codes like EXPLO5 to compute critical detonation parameters, including velocity, pressure, and temperature. znaturforsch.comresearchgate.net

Another critical theoretical consideration is the tautomerism between the nitroamino (–NH–NO₂) and nitroimino (=N–NO₂H) forms. The nitroimino tautomer can form strong intramolecular hydrogen bonds, which creates a more stable, planar, and conjugated system. rsc.org This structural stabilization is a key factor in improving the density, thermal stability, and sensitivity of the resulting energetic material, providing a theoretical basis for designing explosives with a balance of power and safety. rsc.org The introduction of various functional groups, such as the furoxan moiety or the 2,4,6-trinitrophenyl group, to the ANQ frame is a practical application of these design principles, aimed at creating next-generation energetic materials with superior performance and stability. tandfonline.comresearchgate.nettandfonline.com

Table 1: Calculated Energetic Properties of ANQ and its Ionic Salts

Compound Formula Density (g cm⁻³) Detonation Pressure (GPa) Detonation Velocity (m s⁻¹)
ANQ (2) CH₅N₅O₂ 1.66 28.5 8361
ANQ-Nitrate (3) CH₆N₆O₅ 1.83 34.5 9037
ANQ-Perchlorate (4) CH₆ClN₅O₆ 1.94 36.6 9192
ANQ-Nitriminotetrazolate (5) C₂H₆N₁₀O₂ 1.76 32.5 8887
ANQ-Dinitramide (6) CH₆N₇O₆ 1.83 35.2 9119
ANQ-Dinitroguanidinate (7) C₂H₇N₉O₆ 1.80 34.3 9070

Data sourced from Klapötke, T. M., et al. (2012). znaturforsch.comresearchgate.net

Utilization as a Model Compound in Mechanistic Organic Chemistry Studies

This compound and its precursors are valuable model compounds for studying reaction mechanisms in organic chemistry, particularly those involving nitrogen-rich systems. The reactivity of the various functional groups within these molecules provides a platform for exploring reaction pathways, intermediates, and the influence of molecular structure on chemical behavior.

The acylation of 1-amino-3-nitroguanidine (ANQ) to form this compound serves as a clear example for studying nucleophilic attack and acyl substitution reactions. The reaction conditions, such as temperature and the specific acylating agent (e.g., acetic acid vs. acetic anhydride), can be varied to understand their effect on reaction kinetics and yield. nih.gov

Furthermore, the subsequent hydrogenation of this compound to 1-acetamido-2-aminoguanidine highlights its utility as a model for reduction reactions. The observation that the acetylated compound is easier to hydrogenate than the parent ANQ molecule offers insights into how substituent groups can electronically influence the reactivity of other parts of the molecule. nih.gov

The product of this hydrogenation, 1-acetamido-2-aminoguanidine, is itself an excellent model for investigating the mechanisms of intramolecular cyclization. Theoretically, the cyclization of this compound can proceed via attack from several different nitrogen atoms (N¹, N², or N³), potentially leading to three distinct heterocyclic products. nih.gov Studying this process allows chemists to probe the regioselectivity of cyclization reactions and understand the thermodynamic and kinetic factors that favor one pathway over others.

Exploration in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry and crystal engineering are critical fields in the development of energetic materials, as the arrangement of molecules in a crystal lattice directly influences key properties like density, stability, and sensitivity. This compound and its parent compound, ANQ, are subjects of interest in this area due to their rich hydrogen-bonding capabilities.

The molecular structure of ANQ is nearly planar and features an amino, a hydrazino, and a nitro group distributed relatively uniformly around a central carbon atom. nih.gov This structure is capable of forming extensive networks of hydrogen bonds. Studies have identified the existence of one type of intramolecular and five types of intermolecular hydrogen bonds within the crystal structure of ANQ, which extend to form a two-dimensional planar network. nih.gov

The introduction of the acetamido group to form this compound provides an additional site for hydrogen bonding (the carbonyl oxygen and the N-H proton). This modification is expected to significantly influence the supramolecular assembly, potentially leading to different packing motifs and, consequently, altered physical properties. By systematically studying how such modifications affect the crystal structure, researchers can engineer materials with targeted densities and stability profiles.

Future Research Directions for 1 Acetamido 3 Nitroguanidine

The exploration of nitrogen-rich compounds continues to be a pivotal area of chemical research, with 1-acetamido-3-nitroguanidine representing a molecule of significant interest. While initial studies have established its fundamental characteristics, the path forward lies in a multifaceted approach that encompasses synthetic innovation, deep mechanistic understanding, and broad interdisciplinary application. This article outlines key future research directions poised to unlock the full potential of this energetic and versatile compound.

Conclusion

Summary of Key Academic Contributions and Methodological Advances in 1-Acetamido-3-nitroguanidine Research

The academic study of this compound is intrinsically linked to the broader research on its precursor, 1-amino-3-nitroguanidine (ANQ). While dedicated research on this compound is not extensively documented, its synthesis represents a notable methodological advancement in the derivatization of ANQ. The acylation of 1-amino-2-nitroguanidine using acetic anhydride (B1165640) in an acetic acid medium to produce 1-acetamido-2-nitroguanidine with a high yield is a key chemical transformation. nih.gov This process showcases a method to modify the functional groups of ANQ, thereby altering its chemical and energetic properties.

The primary academic contribution of research in this area lies in the exploration of new energetic materials derived from the guanidine (B92328) framework. researchgate.nettandfonline.com The synthesis of various ANQ derivatives demonstrates the versatility of the ANQ molecule as a building block for more complex energetic compounds. researchgate.nettandfonline.comtandfonline.com These studies have systematically investigated how the introduction of different functional groups, such as the acetamido group, can influence properties like thermal stability and sensitivity. researchgate.nettandfonline.com For instance, research on derivatives has shown that the introduction of moieties like furoxan or 2,4,6-trinitrophenyl can lead to compounds with high thermal stability, with decomposition temperatures exceeding 180°C. tandfonline.comtandfonline.com

Furthermore, the characterization of these novel compounds using techniques such as infrared (IR) spectroscopy, multinuclear nuclear magnetic resonance (NMR) spectroscopy, and differential scanning calorimetry (DSC) has been a significant aspect of the research. researchgate.nettandfonline.comresearchgate.net The determination of crystal structures through X-ray diffraction has provided fundamental insights into the molecular geometry and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the stability of these materials. researchgate.netresearchgate.net

The table below summarizes the key compounds related to the study of this compound and its precursors.

Compound NameFormulaKey Research Area
1-Amino-3-nitroguanidine (ANQ)CH₅N₅O₂Precursor for energetic materials
This compoundC₃H₆N₅O₃Acylation product of ANQ
3-methyl-4-((2-(N′-nitrocarbamimidoyl)hydrazono)methyl)-1,2,5-oxadiazole-2-oxideC₅H₇N₇O₄Energetic derivative of ANQ
N′-nitro-2-(2,4,6-trinitrobenzylidene)hydrazinecarboximidamideC₈H₆N₈O₈Energetic derivative of ANQ
Nitroguanidine (B56551) (NQ)CH₄N₄O₂Precursor for ANQ synthesis

Concluding Remarks on the Enduring Academic Significance and Future Potential of the Compound in Chemical Science

The academic significance of this compound, and more broadly, the derivatives of 1-amino-3-nitroguanidine, lies in their potential as next-generation energetic materials. The quest for high-energy-density materials with improved safety characteristics (lower sensitivity to impact and friction) is a persistent goal in chemical science. The guanidine backbone, with its high nitrogen content, offers a promising platform for designing such compounds. researchgate.net The introduction of an acetamido group is a strategic modification that can modulate the energetic properties and stability of the parent ANQ molecule.

The future potential of this compound and related compounds is centered on their application in advanced propellant and explosive formulations. wikipedia.org The ability to "tune" the properties of these materials through synthetic modification opens up possibilities for creating bespoke energetic materials tailored for specific applications. For example, the development of insensitive munitions is a critical area of research where compounds with high performance and low sensitivity are in high demand.

Further research into this compound could focus on a more thorough characterization of its energetic properties, including detonation velocity and pressure, and a comprehensive assessment of its sensitivity to various stimuli. Theoretical calculations, in conjunction with experimental work, can provide deeper insights into its structure-property relationships. tandfonline.com Moreover, exploring its reactivity to synthesize further derivatives could lead to the discovery of novel compounds with even more desirable energetic characteristics. The ongoing exploration of the chemical space around the nitroguanidine core ensures that compounds like this compound will remain a subject of academic interest for the foreseeable future.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Acetamido-3-nitroguanidine, and what critical parameters influence yield and purity?

  • Methodological Answer : Two primary methods are documented:

  • Route 1 : Reaction of nitroaminoguanidine with acetic acid (AcOH) and acetic anhydride (Ac₂O) under controlled conditions.
  • Route 2 : Condensation of acethydrazide with methylnitrosonitroguanidine.
    Critical parameters include reaction temperature (to avoid premature decomposition), stoichiometric ratios of reactants, and purification via recrystallization from water (mp 194–195°C, decomp.) . Optimize pH and solvent polarity to minimize byproducts.

Q. How should researchers address discrepancies in nomenclature (e.g., 1-Acetamido-2- vs. 3-nitroguanidine) when interpreting literature?

  • Methodological Answer : Cross-reference synthesis protocols, spectral data (e.g., NMR, IR), and thermochemical properties. For example, the compound in Ref. 3 (p. 264) is mislabeled as 1-Acetamido-2-nitroguanidine but matches the molecular formula (C₃H₇N₅O₃) and decomposition behavior of the 3-nitro isomer . Use IUPAC numbering and computational tools (e.g., ChemDraw) to validate structural assignments.

Q. What analytical techniques are recommended for confirming the purity and stability of this compound?

  • Methodological Answer :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection at λ ~260 nm (nitro group absorption).
  • Stability : Thermogravimetric analysis (TGA) to monitor decomposition onset (reported dec. at 194–195°C) and differential scanning calorimetry (DSC) to detect exothermic events .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the thermal stability and decomposition pathways of this compound?

  • Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) of the nitro (C–NO₂) and acetamido (N–CO) groups. Compare with experimental ΔfHf (475 kcal/mol) and heat of combustion (Qf = 46.3) to model decomposition kinetics . Validate predictions via isothermal calorimetry and mass spectrometry (MS) to identify gaseous byproducts (e.g., NO₂, NH₃).

Q. What strategies resolve contradictions in reported thermochemical data (e.g., ΔfHf = 475 kcal/mol) for this compound?

  • Methodological Answer : Conduct replication studies under standardized conditions (e.g., oxygen bomb calorimetry for ΔfHf). Perform meta-analysis of existing datasets to identify systematic errors (e.g., calibration drift, sample purity). Reference methodologies from the Reference Manual on Scientific Evidence (e.g., error propagation analysis, peer validation) .

Q. How can researchers design experiments to assess the compound’s compatibility with propellant matrices without inducing premature decomposition?

  • Methodological Answer :

  • Compatibility Testing : Use vacuum stability tests (VST) at 100–120°C for 48 hours to measure gas evolution.
  • Mechanical Sensitivity : Employ BAM friction and impact tests to evaluate safety thresholds.
  • Matrix Interaction : Blend with binders (e.g., HTPB) and plasticizers (e.g., NG) at varying ratios, monitoring for phase separation or exothermic reactivity via DSC .

Q. What mechanistic insights explain the reactivity of this compound in nitro group transfer reactions?

  • Methodological Answer : Draw parallels from studies on 1-Amino-2-nitroguanidine derivatives (e.g., formaldehyde condensation ). Investigate nucleophilic substitution at the nitroguanyl moiety using kinetic isotope effects (KIE) and isotopic labeling (¹⁵N). Characterize intermediates via in situ FTIR or Raman spectroscopy .

Methodological Frameworks

Q. How to ensure reproducibility in synthesizing this compound across laboratories?

  • Methodological Answer :

  • Protocol Standardization : Document exact reactant grades (e.g., anhydrous Ac₂O), stirring rates, and cooling gradients.
  • Interlab Validation : Share samples for cross-characterization (e.g., XRD for crystallinity, elemental analysis for N% validation).
  • Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) as outlined in agenda item A.12–A.16 .

Q. What statistical approaches are suitable for analyzing contradictory stability data in accelerated aging studies?

  • Methodological Answer : Apply survival analysis (e.g., Kaplan-Meier curves) to model decomposition timelines. Use ANOVA to compare batch-to-batch variability, and Bayesian inference to quantify confidence intervals for thermal thresholds .

Tables for Critical Data Comparison

Property Value Method Reference
Melting Point (decomp.)194–195°CRecrystallization (H₂O)
Nitrogen Content43.46%Elemental Analysis
Enthalpy of Formation (ΔfHf)475 kcal/molBomb Calorimetry
SolubilitySoluble in H₂O, alkali solutionsGravimetric Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.